N-(3-(quinolin-8-yloxy)propyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-(3-(quinolin-8-yloxy)propyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(quinolin-8-yloxy)propyl)benzo[d][1,3]dioxole-5-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Quinoline Intermediate: The quinoline moiety can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Attachment of the Propyl Chain: The quinoline intermediate is then reacted with 3-bromopropanol to introduce the propyl chain, forming 3-(quinolin-8-yloxy)propanol.
Formation of the Benzo[d][1,3]dioxole Intermediate: The benzo[d][1,3]dioxole structure can be synthesized via a cyclization reaction of catechol with formaldehyde.
Coupling Reaction: Finally, the 3-(quinolin-8-yloxy)propanol is coupled with the benzo[d][1,3]dioxole intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-(quinolin-8-yloxy)propyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon.
Substitution: The benzo[d][1,3]dioxole ring can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated or nitro-substituted benzo[d][1,3]dioxole derivatives.
Scientific Research Applications
N-(3-(quinolin-8-yloxy)propyl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anticancer properties due to its ability to interact with DNA and inhibit cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of N-(3-(quinolin-8-yloxy)propyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with cellular targets such as DNA and proteins. The quinoline moiety can intercalate into DNA, disrupting its structure and function, leading to cell cycle arrest and apoptosis. Additionally, the compound may inhibit specific enzymes or receptors, modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which also contain the quinoline moiety, are well-known for their antimalarial and anticancer properties.
Benzo[d][1,3]dioxole Derivatives: Compounds such as piperine and sesamol, which contain the benzo[d][1,3]dioxole structure, are known for their antioxidant and anti-inflammatory activities.
Properties
IUPAC Name |
N-(3-quinolin-8-yloxypropyl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c23-20(15-7-8-16-18(12-15)26-13-25-16)22-10-3-11-24-17-6-1-4-14-5-2-9-21-19(14)17/h1-2,4-9,12H,3,10-11,13H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLDJIFVNLYKLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCCOC3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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